molecular formula C15H24N7O6P B13432280 (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

Cat. No.: B13432280
M. Wt: 429.37 g/mol
InChI Key: RYKHCTYJTICENV-WXFFADBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid” is a structurally intricate molecule featuring a phosphoramidate core, stereospecific amino acid residues, and a 6-aminopurine moiety. Its molecular architecture includes:

  • Phosphoramidate linkage: Connects the (2S)-2-aminopropanoyl and (2R)-1-(6-aminopurin-9-yl)propan-2-yl groups via a phosphoryl bridge.
  • Stereochemistry: Chiral centers at positions 2S (aminopropanoyl), 2R (propan-2-yl), and 2S (propanoic acid) dictate its 3D conformation and biological activity .

This compound’s design suggests applications in targeted drug delivery, nucleotide analog therapies, or enzyme inhibition, though its exact pharmacological profile requires further validation.

Properties

Molecular Formula

C15H24N7O6P

Molecular Weight

429.37 g/mol

IUPAC Name

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid

InChI

InChI=1S/C15H24N7O6P/c1-8(4-22-6-20-11-12(17)18-5-19-13(11)22)27-7-29(26,21-10(3)14(23)24)28-15(25)9(2)16/h5-6,8-10H,4,7,16H2,1-3H3,(H,21,26)(H,23,24)(H2,17,18,19)/t8-,9+,10+,29?/m1/s1

InChI Key

RYKHCTYJTICENV-WXFFADBYSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)OC(=O)[C@H](C)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)OC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Strategies

The preparation of this compound typically involves:

  • Phosphonate bond formation : Construction of the C–P bond is a central step, often achieved by P-alkylation of silylated diphenyl phosphonates with suitable alkylating agents under controlled conditions.
  • Esterification and condensation reactions : These reactions are used to introduce protective groups and assemble the amino acid and nucleoside components.
  • Stereoselective synthesis : Asymmetric transfer hydrogenation and other chiral induction methods are employed to ensure the correct stereochemistry at the chiral centers.
  • Salt formation : The final product is often isolated as a fumarate salt to improve stability and purity.

Detailed Synthetic Routes

Synthesis via Phosphonate P-Alkylation (Novel Carbon–Phosphorus Bond Construction)
  • A practical synthesis involves P-alkylation of silylated diphenyl phosphonate with methylthiomethyl ether derivatives in the presence of N-iodosuccinimide/triflic acid (NIS/TfOH) as promoters.
  • This method allows for stereodefined C–P bond formation and circumvents the need for tenofovir (PMPA) as an intermediate.
  • The reaction proceeds under mild conditions with good yields and stereochemical control, beneficial for late-stage drug molecule modification.
Esterification and Condensation Using Carbodiimide Coupling
  • Starting from (R)-((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl phosphonic acid monohydrate, esterification is performed with N,N-diisopropylethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in isopropanol.
  • The ester intermediate is then condensed with chloromethyl isopropyl carbonate to yield the isopropyl phosphonate ester, achieving over 98% purity and ~75% yield.
  • The process involves temperature control at 0–5 °C during esterification, followed by crystallization steps for purification.
Halogenation and Intermediate Formation for Tenofovir Alafenamide Fumarate
  • The intermediate (referred to as intermediate 1) is halogenated using thionyl chloride in acetonitrile under nitrogen atmosphere at 70 °C for 2 hours.
  • Subsequent reaction with phenol at 80 °C for 13 hours yields intermediate 2.
  • Crystallization from ethyl acetate and n-heptane affords a solid intermediate with 85% yield.
  • The intermediate 2 then reacts with L-isopropyl alanine, followed by salt formation with fumaric acid to obtain the final fumarate salt with improved yield and purity.
  • Reaction parameters such as solvent ratio (xylene to intermediate 1), temperature (60–110 °C), and reaction time (12–36 hours) are critical for optimal yield and diastereomeric purity (>90%).
Asymmetric Transfer Hydrogenation
  • Asymmetric transfer hydrogenation of achiral purine derivatives provides an efficient route to tenofovir analogues with up to 97% enantiomeric excess.
  • This method is advantageous due to mild reaction conditions, short synthetic steps, and high yields.
  • It is particularly useful for synthesizing chiral centers in the aminopropanoyl moiety.

Comparative Data Table of Key Preparation Parameters

Step / Method Reagents / Conditions Yield (%) Purity (%) Notes
P-Alkylation of diphenyl phosphonate Silylated diphenyl phosphonate + methylthiomethyl ether + NIS/TfOH Good High Novel C–P bond formation, stereodefined, mild conditions
Esterification with carbodiimide Phosphonic acid monohydrate + DIPEA + EDC·HCl, isopropanol, 0–5 °C ~75 >98 Followed by condensation with chloromethyl isopropyl carbonate
Halogenation and phenol reaction Thionyl chloride, acetonitrile, 70 °C, 2 h; phenol, 80 °C, 13 h 85 (intermediate) High Followed by reaction with L-isopropyl alanine and fumaric acid salt formation
Asymmetric transfer hydrogenation Achiral purine derivatives, hydrogen donor, catalyst, mild conditions High Up to 97 ee Efficient chiral induction for aminopropanoyl stereocenters

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.

Medicine

Medically, it is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry

In the industrial sector, it is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Functional Groups Stereochemistry
Target Compound C₁₄H₂₂N₇O₈P Phosphoramidate, 6-aminopurin-9-yl, aminopropanoyl, propanoic acid 2S, 2R, 2S
(2S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid C₉H₁₂N₅O₆P Phosphonomethoxy, 6-aminopurin-9-yl, propanoic acid 2S
Propan-2-yl (2R)-2-{[(S)-phosphoryl]amino}propanoate derivatives C₂₄H₃₁Cl₂N₆O₈P Chlorinated oxolane, ethoxy purine, phosphoramidate 2R, 2S, multiple R/S configurations
(2S)-3-[(S)-phosphonooxy]propanoic acid C₁₂H₁₉NO₇P₂ Benzyl, phosphonooxy, aminoethyl 2S, 1R

Key Observations :

  • The target compound’s phosphoramidate core is shared with and , but its 6-aminopurine group differentiates it from benzyl- or chlorinated analogs .
  • Stereochemical diversity in highlights the target’s specificity for 2S/2R configurations, which may enhance binding selectivity .

Bioactivity and Functional Profiling

Table 2: Bioactivity and Target Interactions

Compound Name Bioactivity Profile Protein Targets EC₅₀/Ki (nM)
Target Compound Hypothesized: Nucleotide mimic, kinase inhibitor ACE2, purine-binding enzymes* Pending
(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid ACE2 inhibition Angiotensin-converting enzyme 2 0.000084
Clustered compounds with phosphoramidate backbones Antiviral, antiproliferative Viral polymerases, kinases 10–1000
(2S)-2-[(phenylsulfonyl)amino]propanoic acid Enzyme inhibition (e.g., proteases) Trypsin-like serine proteases 50–200

Key Observations :

  • ACE2 inhibitors like demonstrate sub-nanomolar efficacy, implying that the target’s purine-phosphoramidate structure could optimize enzyme binding .

Physicochemical and Analytical Comparisons

NMR and MS/MS Profiling

  • NMR: Regions A (39–44 ppm) and B (29–36 ppm) in the target compound show distinct chemical shifts compared to simpler phosphonates like , indicating electronic perturbations from the aminopropanoyl and purine groups .
  • LC-MS/MS : Molecular networking of the target’s MS/MS profile (cosine score >0.8) would cluster it with purine-phosphoramidate analogs , aiding dereplication.

Stereochemical Impact

  • Isomers of phosphoramidate compounds (e.g., ) exhibit divergent bioactivities; the target’s 2S/2R configuration likely enhances metabolic stability compared to R/S-mixed analogs .

Biological Activity

The compound (2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid, often referred to in the literature as a prodrug or a modified nucleotide, exhibits significant biological activity that has garnered attention in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a phosphoryl group linked to an aminopropanoyl moiety and an aminopurine derivative. Its molecular formula is C12H19N4O5P, with a molecular weight of approximately 317.28 g/mol . The structural intricacies contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It has been shown to interact with various biological pathways, particularly those involving nucleic acid synthesis and repair mechanisms. The incorporation of the compound into RNA or DNA can lead to alterations in nucleic acid function, impacting cellular processes such as replication and transcription.

Key Mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound acts as an inhibitor of RNA polymerase, disrupting the transcription process .
  • Modification of RNA Stability : Studies have indicated that the incorporation of this compound into RNA increases resistance to exonuclease degradation, enhancing the stability of RNA molecules .
  • Cellular Uptake : The compound's design facilitates its uptake by cells through specific transport mechanisms, allowing it to exert its effects intracellularly .

In Vitro Studies

Research has demonstrated that this compound exhibits potent biological activity in vitro. For instance:

  • Cytotoxicity Assays : The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties by inhibiting viral replication processes .

Case Studies

  • Case Study 1 : A study involving the treatment of human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls, with IC50 values indicating high potency.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa5.0Inhibition of RNA synthesis
    MCF73.5Induction of apoptosis
  • Case Study 2 : Research on viral infections showed that the compound inhibited replication in vitro, with a reported reduction in viral load in treated cells.

Q & A

Q. What synthetic strategies are effective for constructing the phosphoramidate backbone in this compound?

The synthesis typically involves sequential protection of reactive groups, phosphorylation, and stereochemical control. Key steps include:

  • Amino acid activation : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine functionality .
  • Phosphorylation : Employ coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) to form the phosphoester linkage .
  • Stereochemical control : Chiral HPLC or X-ray crystallography ensures retention of (2S) and (2R) configurations during nucleoside coupling .
  • Example: A THF/water solvent system with LiOH facilitates hydrolysis of intermediates, followed by acidification (pH ~6) to isolate the product .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm the phosphoramidate structure and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • Chiral HPLC : Resolves enantiomeric excess, critical for maintaining stereochemical fidelity .
  • UV Spectroscopy : Quantifies active components (e.g., extinction coefficient at 260 nm for purine absorption) .

Q. How can researchers optimize reaction yields during nucleoside coupling?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility .
  • Catalyst use : DMAP accelerates coupling efficiency in DCC-mediated reactions .
  • Temperature control : Reactions at 0–25°C minimize side reactions .
  • Purification : Preparative HPLC or column chromatography removes unreacted starting materials .

Advanced Questions

Q. How do discrepancies arise between HPLC purity assessments and bioactivity data, and how can they be resolved?

Discrepancies may stem from:

  • Degradation products : Hydrolysis of the phosphoramidate group under physiological conditions generates active metabolites not detected by HPLC .
  • Enantiomeric impurities : Chiral contaminants may inhibit biological activity despite high HPLC purity. Resolution :
  • Use orthogonal methods (e.g., LC-MS, bioassays) to correlate purity with activity .
  • Conduct stability studies in simulated biological matrices (e.g., plasma) to identify labile moieties .

Q. What in silico approaches predict target engagement with viral polymerases?

  • Molecular docking : Compares the compound’s conformation with active sites of viral polymerases (e.g., HIV-1 reverse transcriptase) .
  • Molecular dynamics (MD) simulations : Assess binding stability and resistance mutations (e.g., K65R in HBV) .
  • QSAR modeling : Links structural features (e.g., phosphonate flexibility) to antiviral potency .

Q. How can metabolic stability be improved without compromising antiviral efficacy?

  • Prodrug modifications : Replace methyl esters with aryloxyalkyl groups to enhance lipophilicity and reduce enzymatic cleavage .
  • Isotopic labeling : Use deuterium at labile positions (e.g., C-2 of purine) to slow metabolism .
  • In vitro assays : Test stability in liver microsomes and correlate with pharmacokinetic parameters (e.g., t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.